molecular formula C10H10F3N3 B159224 BW 755C CAS No. 66000-40-6

BW 755C

カタログ番号: B159224
CAS番号: 66000-40-6
分子量: 229.20 g/mol
InChIキー: CPXGGWXJNQSFEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

BW 755Cは、5-リポキシゲナーゼとシクロオキシゲナーゼ酵素の活性を阻害することでその効果を発揮します。これらの酵素は、アラキドン酸の代謝に関与し、炎症の媒介物質であるロイコトリエンとプロスタグランジンを産生します。 This compoundはこれらの経路を阻害することにより、これらの炎症性媒介物質の産生を抑制し、炎症を軽減します。 .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、5-リポキシゲナーゼ経路とシクロオキシゲナーゼ経路の両方を二重に阻害する点がユニークです。一方、他の多くの抗炎症薬はこれらの経路のいずれか一方のみを選択的に阻害します。 この二重阻害により、this compoundはロイコトリエンとプロスタグランジンの両方の産生を効果的に抑制することができ、より包括的な抗炎症剤となる可能性があります。 .

準備方法

合成経路と反応条件

BW 755Cの合成には、3-(トリフルオロメチル)ベンズアルデヒドとヒドラジン水和物を反応させて対応するヒドラゾンを生成することが含まれます。 この中間体はその後、環化されてピラゾリン環を形成し、続いて還元されて最終生成物が得られます。 .

工業生産方法

合成には通常、縮合反応、環化反応、還元反応などの標準的な有機合成技術が用いられ、工業生産にスケールアップすることができます。 .

化学反応の分析

反応の種類

BW 755Cは、次のようないくつかのタイプの化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成することができ、還元はthis compoundのさまざまな還元型を生成することができます。 .

科学研究への応用

    化学: リポキシゲナーゼとシクロオキシゲナーゼ経路の阻害を研究するためのツールとして使用されます。

    生物学: 炎症過程や細胞シグナル伝達経路への影響について調査されています。

    医学: 喘息や関節炎などの炎症性疾患や症状の治療における潜在的な治療用途について探求されています。

    工業: 抗炎症薬やその他の医薬品開発における潜在的な用途。

科学的研究の応用

類似化合物との比較

Similar Compounds

Uniqueness of BW 755C

This compound is unique in that it is a dual inhibitor of both 5-lipoxygenase and cyclooxygenase pathways, whereas many other anti-inflammatory drugs selectively inhibit only one of these pathways. This dual inhibition allows this compound to effectively reduce the production of both leukotrienes and prostaglandins, making it a potentially more comprehensive anti-inflammatory agent .

特性

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXGGWXJNQSFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216213
Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66000-40-6
Record name 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66000-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066000406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Sodium ethoxide (3.9 g, 0.056 mmol) dissolved in ethanol (100 mL) and 3-(trifluoromethyl) phenylhydrazine (5 g, 0.028 mol) added followed by acrylonitrile (2.3 mL, 0.035 mol) and heated to reflux for 24 h. The solution was then evaporated to dryness in vacuo and water added. The solution was then extracted into dichloromethane and the organics combined, dried (Na2SO4), filtered and evaporated to dryness. The residue was then passed through a silica gel column eluting with dichloromethane:methanol. Product fractions collected and evaporated to dryness, dissolved in dichloromethane and 1M hydrogen chloride in diethyl ether added to form a white solid which was collected by filtration and dried (3 g, 40%). 1H NMR (400 MHz, CD3OD) δ ppm 3.23 (2H, br m), 4.04 (2H, br m), 7.32-7.37 (3H, br m), 7.56 (1H, br s). MS (ES) m/z: 230.0 [M+H].
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under ice-cooling, 10 drops of a 50% choline solution was added to a mixture of 20.0 g of 3-(trifluoromethyl)phenylhydrazine and 6.63 g of acrylonitrile, and the mixture was heated at 95° C. for one hour. After allowed to stand for cooling, 22 ml of 1N hydrochloric acid was added and the mixture was stirred at 95° C. for 10 minutes. After subjecting the mixture to hot activated charcoal treatment, the mixture was adjusted to an alkaline pH with a 10% aqueous sodium hydroxide solution under ice-cooling. Precipitated crystals were collected by filtration and washed, and recrystallized from a mixed solution of hexane and ethyl acetate to give 17.27 g of 1-[3-(trifluoromethyl)phenyl]-3-amino-2-pyrazoline (yield: 66%, melting point: 104°-107° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BW 755C
Reactant of Route 2
Reactant of Route 2
BW 755C
Reactant of Route 3
BW 755C
Reactant of Route 4
Reactant of Route 4
BW 755C
Reactant of Route 5
BW 755C
Reactant of Route 6
BW 755C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。